
3,3'-(Propane-2,2-diyl)bis(2-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Propane-2,2-diyl)bis(2-methylphenol) is an organic compound with the molecular formula C17H20O2This compound is a derivative of bisphenol and is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 3,3’-(Propane-2,2-diyl)bis(2-methylphenol) typically involves the reaction of isopropyl alcohol with sulfuric acid under a nitrogen atmosphere. The process begins with the addition of isopropyl alcohol to a reaction flask, followed by the slow addition of sulfuric acid. The reaction mixture is then stirred and heated to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
3,3’-(Propane-2,2-diyl)bis(2-methylphenol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium salt, calcium stearate, and fatty acids. For instance, the compound reacts with fatty acids to produce aromatic hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a monomer for the production of polycarbonate and bisphenol A. In biology and medicine, it has been studied for its potential effects on cellular processes and its interactions with various biological molecules. Industrially, it is used in the manufacture of plastics, resins, and other materials .
Mecanismo De Acción
The mechanism of action of 3,3’-(Propane-2,2-diyl)bis(2-methylphenol) involves its ability to interact with specific molecular targets and pathways. For example, it can coordinate with transition metal ions via nitrogen and oxygen donor atoms, leading to the stabilization of metal complexes and providing thermal stability . This interaction is crucial for its various applications in industrial and scientific research.
Comparación Con Compuestos Similares
3,3’-(Propane-2,2-diyl)bis(2-methylphenol) is similar to other bisphenol derivatives, such as bisphenol A and bisphenol C. it is unique due to its specific molecular structure and the presence of methyl groups, which influence its chemical properties and reactivity. Similar compounds include 4,4’-(propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol) and 4,4’-(propane-2,2-diyl)bis(2-nitrophenol) .
Propiedades
Número CAS |
139755-02-5 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
3-[2-(3-hydroxy-2-methylphenyl)propan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C17H20O2/c1-11-13(7-5-9-15(11)18)17(3,4)14-8-6-10-16(19)12(14)2/h5-10,18-19H,1-4H3 |
Clave InChI |
ZUESTMNQCYNCPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1O)C(C)(C)C2=C(C(=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
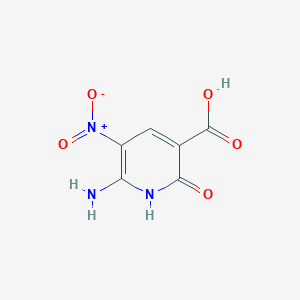
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
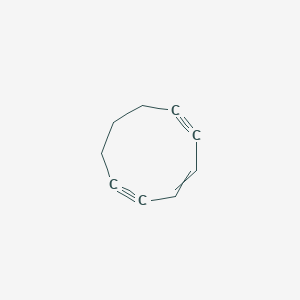
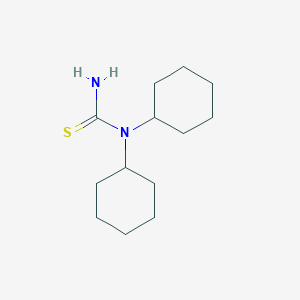
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
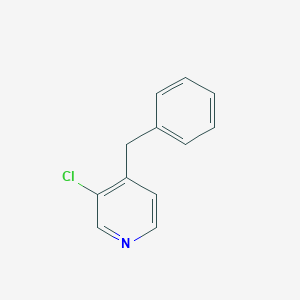
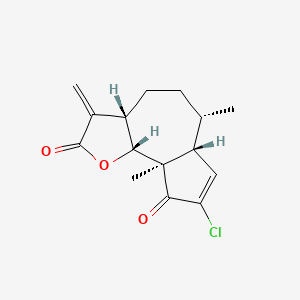
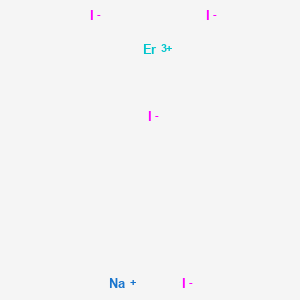
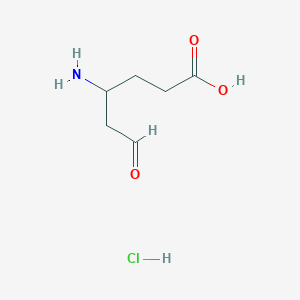
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)
